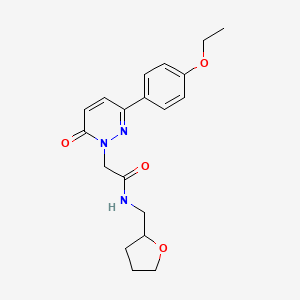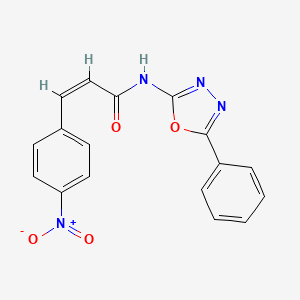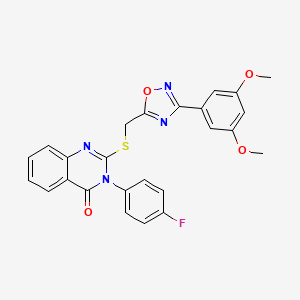
3-Methylisoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoquinoline-5-sulfonamide is a compound with the CAS Number: 1823955-39-0 and a molecular weight of 222.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methylisoquinoline-5-sulfonamide is1S/C10H10N2O2S/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)15 (11,13)14/h2-6H,1H3, (H2,11,13,14) . This compound contains a total of 35 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine . Chemical Reactions Analysis
Sulfonamide-based compounds, such as 3-Methylisoquinoline-5-sulfonamide, have been widely applied as building blocks in medicinal chemistry . They exhibit a range of pharmacological activities and can play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
3-Methylisoquinoline-5-sulfonamide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition : Research has explored sulfonamides, including structures related to 3-Methylisoquinoline-5-sulfonamide, for their potential as inhibitors of PNMT, an enzyme involved in synthesizing epinephrine from norepinephrine. Studies suggest that sulfonamides can form favorable interactions with the enzyme, influencing inhibitor potency and selectivity. These findings are significant for developing drugs that can cross the blood-brain barrier, offering therapeutic potential for diseases influenced by catecholamine levels (Grunewald et al., 2006).
Rapid Synthesis Techniques : A notable advancement in synthetic chemistry is the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides using the Buchwald-Hartwig reaction. This method provides an efficient route to synthesize compounds related to known kinase inhibitors, demonstrating the versatility of sulfonamides in drug discovery (Proisy et al., 2009).
Chemical Structure and Bonding Analysis : Studies on 4-fluoro-5-sulfonylisoquinoline derivatives have contributed to understanding the molecular geometry and interactions in sulfonamide compounds. These investigations provide insights into how structural variations affect hydrogen bonding and molecular stability, which are crucial for designing more effective drugs (Ohba et al., 2012).
Antimicrobial Activities : The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives demonstrate the antimicrobial potential of sulfonamide compounds. Such studies pave the way for developing new antimicrobial agents with improved efficacy against a range of bacterial and fungal pathogens (Dixit et al., 2010).
Chelate Extraction Reagents : Research into 8-sulfonamidoquinoline derivatives as chelate extraction reagents for metal cations using ionic liquids highlights the application of sulfonamides in analytical chemistry. These findings offer innovative approaches to metal ion extraction, which is important in environmental and analytical applications (Ajioka et al., 2008).
Wirkmechanismus
Target of Action
3-Methylisoquinoline-5-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and replication .
Mode of Action
Sulfonamides, including 3-Methylisoquinoline-5-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Biochemical Pathways
By inhibiting the synthesis of folic acid, 3-Methylisoquinoline-5-sulfonamide disrupts the biochemical pathway leading to the production of DNA in bacteria . This prevents bacterial replication and growth, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 3-Methylisoquinoline-5-sulfonamide leads to a decrease in bacterial DNA production . This results in the inhibition of bacterial growth and replication, leading to the death of the bacteria .
Action Environment
The action of 3-Methylisoquinoline-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .
Eigenschaften
IUPAC Name |
3-methylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBWLUCHBZRQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)N)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

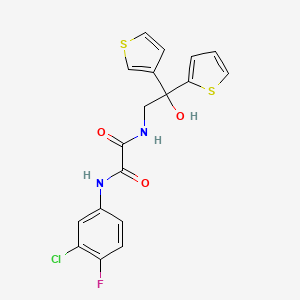
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
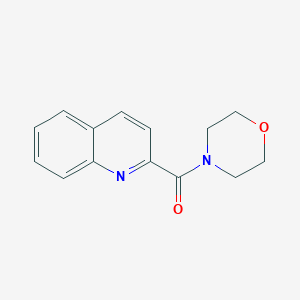

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)
![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
